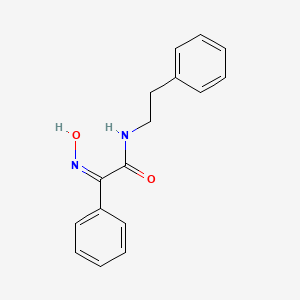
(2Z)-2-(hydroxyimino)-2-phenyl-N-(2-phenylethyl)ethanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(hydroxyimino)-2-phenyl-N-(2-phenylethyl)ethanamide is an organic compound with a complex structure that includes a hydroxyimino group, a phenyl group, and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(hydroxyimino)-2-phenyl-N-(2-phenylethyl)ethanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylacetic acid derivative with hydroxylamine to form the hydroxyimino group, followed by the introduction of the phenylethyl group through a substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2Z)-2-(hydroxyimino)-2-phenyl-N-(2-phenylethyl)ethanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The phenyl and phenylethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can produce amine derivatives.
科学的研究の応用
(2Z)-2-(hydroxyimino)-2-phenyl-N-(2-phenylethyl)ethanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2Z)-2-(hydroxyimino)-2-phenyl-N-(2-phenylethyl)ethanamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl and phenylethyl groups can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity.
類似化合物との比較
Similar Compounds
(2Z)-2-(hydroxyimino)-2-phenylacetamide: Similar structure but lacks the phenylethyl group.
(2Z)-2-(hydroxyimino)-2-phenyl-N-methylacetamide: Contains a methyl group instead of the phenylethyl group.
(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)-N-(2-phenylethyl)ethanamide: Contains a methyl-substituted phenyl group.
Uniqueness
The presence of both the hydroxyimino group and the phenylethyl group in (2Z)-2-(hydroxyimino)-2-phenyl-N-(2-phenylethyl)ethanamide makes it unique compared to similar compounds
特性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
(2Z)-2-hydroxyimino-2-phenyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C16H16N2O2/c19-16(15(18-20)14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10,20H,11-12H2,(H,17,19)/b18-15- |
InChIキー |
QMDWKFOHFWAXQV-SDXDJHTJSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=N\O)/C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=NO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-bromophenyl)-3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B15028696.png)
![Diethyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B15028697.png)

![2-methylpropyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15028717.png)
![6-butyl 8-methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B15028719.png)
![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15028723.png)
![2-(4-bromophenyl)-5-(4-fluorobenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B15028724.png)

![1-[6-(4-methoxy-3-methylphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B15028732.png)
![(5Z)-3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione](/img/structure/B15028743.png)
![(5Z)-5-(2-furylmethylene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15028752.png)
![1-{4-[2-(Benzyloxy)ethoxy]but-2-yn-1-yl}-4-(diphenylmethyl)piperazine](/img/structure/B15028756.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15028758.png)
![Methyl 5-{[bis(2-hydroxyethyl)amino]methyl}-2-ethoxybenzoate](/img/structure/B15028766.png)
